3-Amino-5-chlorobenzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
3-amino-5-chloro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTWXBNZJIGSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclization and Halogenation
This method involves a multi-step synthesis leveraging palladium catalysts and halogenation agents. Key steps include:
- Step 1 : Halogenation of 4-protected amino-2-hydroxybenzoic acid derivatives using halogenating reagents (e.g., N-chlorosuccinimide) in organic solvents.
- Step 2 : Cyclization via reaction with trialkylsilyl ethynyl silicon in the presence of palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride) and cuprous iodide.
- Step 3 : Deprotection/hydrolysis under alkaline conditions to yield the final product.
Mitsunobu Reaction-Based Cyclization
A patented approach (CN104016949A) simplifies industrial production using Mitsunobu chemistry:
- Step 1 : Cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate with triphenylphosphine and diethyl azodicarboxylate (DEAD).
- Step 2 : Chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF).
- Step 3 : Hydrolysis with aqueous NaOH/MeOH to remove protecting groups.
Key Data :
- Cyclization Yield : ~85% (crude).
- Chlorination Efficiency : 90% conversion at 80–85°C.
- Final Product Purity : 99.9% after recrystallization.
Comparative Analysis of Methods
| Parameter | Palladium-Catalyzed | Mitsunobu-Based |
|---|---|---|
| Catalyst | PdCl₂(dppf), CuI | Triphenylphosphine, DEAD |
| Key Reagent | Triethylsilyl ethynyl | N-Chlorosuccinimide |
| Reaction Temp. | 50–55°C | 80–85°C |
| Overall Yield | 55–71% | 41–55% |
| Purity | >99% | 99.9% |
| Industrial Feasibility | High (low waste) | Moderate (simpler steps) |
Key Findings
- Efficiency : The palladium-catalyzed method offers higher yields but requires specialized catalysts.
- Scalability : The Mitsunobu approach avoids column chromatography, making it more suitable for industrial scale-up.
- Chlorination : NCS is preferred over Cl₂ gas for safety and controllability.
Optimization Strategies
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in chlorination.
- Catalyst Loading : Reducing Pd catalyst to 0.1–0.2 eq maintains efficiency while lowering costs.
- Purification : Alkaline hydrolysis followed by acid precipitation ensures high purity (>99%).
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-chlorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Neuroprotective Properties
Research indicates that derivatives of benzofuran compounds, including 3-amino-5-chlorobenzofuran-2-carboxylic acid, may exhibit significant activity against neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds are believed to interact with the 5-HT4 serotonin receptor, which is implicated in cognitive functions and mood regulation. Studies have shown that agonists targeting this receptor can enhance memory and alleviate symptoms of depression .
Potential in Treating Psychiatric Disorders
The compound has been investigated for its potential to treat various psychiatric disorders. The 5-HT4 receptor is linked to conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Research suggests that targeting this receptor could lead to novel therapeutic strategies for these ailments .
Organic Synthesis
Key Intermediate in Synthesis
This compound serves as a critical intermediate in the synthesis of more complex organic molecules. For instance, it has been utilized in the preparation of various derivatives that demonstrate enhanced biological activity. The compound can be modified through various chemical reactions, including acylation and alkylation, to yield derivatives with specific pharmacological properties .
Case Studies
Chemical Properties and Synthesis Methods
The synthesis of this compound typically involves multiple steps, including:
- Starting Material : The synthesis often begins with readily available benzofuran derivatives.
- Reactions : Key reactions include halogenation, amination, and carboxylation.
- Purification : Final products are purified through techniques such as recrystallization or chromatography.
The compound's molecular formula is , with a molecular weight of approximately 213.62 g/mol .
Mechanism of Action
The mechanism of action of 3-Amino-5-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes within cells, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Amino-5-chlorobenzofuran-2-carboxylic acid
- CAS Number : 894796-29-3
- Molecular Formula: C₉H₆ClNO₃
- Molecular Weight : 211.60 g/mol
- Key Properties: LogP: 2.95 (moderate lipophilicity) Polar Surface Area (PSA): 76.46 Ų (high polarity due to carboxylic acid and amino groups) HS Code: 2932999099 (classified as "other oxygen-containing heterocycles") .
This compound features a benzofuran core substituted with an amino group at position 3, a chlorine atom at position 5, and a carboxylic acid at position 2. Its structure makes it a versatile intermediate in pharmaceuticals and agrochemicals, particularly for synthesizing bioactive molecules.
Comparison with Structurally Similar Compounds
Methyl Ester Derivative: this compound Methyl Ester
Comparison :
- Functional Group : The carboxylic acid is esterified to a methyl ester, reducing hydrogen-bonding capacity.
- Physicochemical Impact : Increased LogP enhances membrane permeability but decreases aqueous solubility.
- Applications : Often used as a prodrug or synthetic intermediate to improve bioavailability.
Thiophene Analog: 3-(Aminosulfonyl)-5-chloro-2-thiophenecarboxylic Acid
Comparison :
- Electronic Effects : Thiophene’s sulfur atom increases electron density compared to benzofuran’s oxygen, altering reactivity in electrophilic substitutions.
Carboxamide Derivative: 3-(Aminosulfonyl)-5-chloro-2-thiophenecarboxamide
Comparison :
- Hydrogen Bonding : Carboxamide increases PSA compared to carboxylic acid, improving solubility in polar solvents.
- Metabolic Stability : Amides are generally more resistant to hydrolysis than esters, affecting pharmacokinetics.
Key Research Findings
Bioavailability : The methyl ester derivative’s higher LogP (3.18 vs. 2.95) suggests improved lipid membrane penetration, making it favorable for CNS-targeting prodrugs .
Reactivity : Thiophene analogs exhibit distinct electronic properties due to sulfur’s lower electronegativity compared to benzofuran’s oxygen, influencing regioselectivity in reactions .
Solubility: The carboxylic acid form’s high PSA (76.46 Ų) limits blood-brain barrier penetration but enhances water solubility, critical for intravenous formulations .
Industrial and Regulatory Considerations
Biological Activity
3-Amino-5-chlorobenzofuran-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN\O
- Molecular Weight : 225.63 g/mol
This compound is characterized by the presence of an amino group and a chlorine atom, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of benzofuran, including this compound, exhibit significant antimicrobial properties. A study conducted by Manna and Agrawal (2010) demonstrated that various benzofuran derivatives showed inhibitory activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| III | Staphylococcus aureus | 100 µg/mL |
| VI | Candida albicans | 100 µg/mL |
| IV | Escherichia coli | 200 µg/mL |
These findings suggest that the compound possesses notable efficacy against certain pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A review highlighted that benzofuran derivatives demonstrate significant cytotoxicity against various cancer cell lines. For instance, compound KL-1156 exhibited growth inhibitory effects with GI50 values ranging from 2.20 to 5.86 µM across different cancer types .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of several benzofuran derivatives, including this compound, on human cancer cell lines:
| Cell Line | GI50 Value (µM) |
|---|---|
| ACHN | 2.74 |
| HCT15 | 2.37 |
| MDA-MB-231 | 2.20 |
| NUGC-3 | 2.48 |
| NCI-H23 | 5.86 |
| PC-3 | 2.68 |
These results indicate that the compound may inhibit tumor growth effectively and could be explored for potential therapeutic applications in oncology .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of specific enzymes involved in the biosynthesis of leukotrienes, which are mediators in inflammatory responses .
- Interaction with Cellular Targets : The presence of the amino group enhances its ability to interact with various cellular targets, potentially disrupting cancer cell proliferation and survival pathways.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-Amino-5-chlorobenzofuran-2-carboxylic acid, and how can intermediates like its methyl ester be utilized?
- Methodology : The methyl ester derivative (CAS 406929-36-0, C₁₀H₈ClNO₃) is a critical intermediate. Synthesis typically involves:
- Esterification : Reacting the carboxylic acid with methanol under acidic or basic catalysis.
- Functionalization : Introducing the amino and chloro groups via electrophilic substitution or coupling reactions.
- Hydrolysis : Converting the ester to the carboxylic acid using NaOH/H₂O or HCl/EtOH under reflux. Optimize reaction time (6-12 hrs) and temperature (60-80°C) to avoid decomposition .
- Validation : Monitor reactions via TLC or HPLC. Confirm purity (>95%) using reversed-phase HPLC with a C18 column and UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in the lab?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing or handling powders.
- Storage : Store in airtight containers at 2-8°C, away from light and moisture.
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal. Consult institutional hazardous waste guidelines .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8-7.5 ppm for benzofuran core).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]⁺ at m/z 226).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (C: 53.01%, H: 3.56%, N: 6.18%) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported molecular data (e.g., conflicting molecular weights or formulas)?
- Resolution Strategy :
- Cross-Validation : Compare data from multiple sources (e.g., CAS registries, Kanto Reagents catalogs) .
- Reproducibility : Synthesize the compound independently and characterize using orthogonal methods (e.g., X-ray crystallography for unambiguous structure determination).
- Error Analysis : Check for common pitfalls like isomerization (e.g., 3-amino vs. 5-amino positional isomers) or hydration states .
Q. What strategies improve the yield of this compound during ester hydrolysis?
- Optimization Approaches :
- Catalyst Screening : Test acidic (H₂SO₄) vs. basic (NaOH) conditions; base hydrolysis often gives higher yields (>80%) for aryl esters.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- Microwave-Assisted Synthesis : Reduce reaction time (1-2 hrs vs. 6 hrs) while maintaining yields .
Q. How can functionalization of the benzofuran core enhance bioactivity or material properties?
- Advanced Modifications :
- Heterocyclic Fusion : Introduce pyrimidine or thiophene rings (e.g., as in BF-5370, C₉H₇N₃O₃) via Suzuki-Miyaura coupling to study structure-activity relationships .
- Coordination Chemistry : Use the carboxylic acid group as a ligand for metal-organic frameworks (MOFs). For example, analogs like 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide have been used in catalytic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
